2-(4-Nitrophenyl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate
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Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate is a complex organic compound that features both nitro and cyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nucleophilic aromatic substitution reaction between 4-nitrophenol and 3,4-dicyanophenol, followed by esterification with 2-oxoethyl benzoate . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano groups can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Amines, alcohols, potassium carbonate, DMF.
Major Products
Oxidation: 2-(4-Aminophenyl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate.
Reduction: 2-(4-Nitrophenyl)-2-oxoethyl 4-(3,4-diaminophenoxy)benzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate involves its interaction with various molecular targets. The nitro and cyano groups can participate in electron transfer reactions, affecting the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing active intermediates that can interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate .
- 3,4-Dicyanophenoxy derivatives .
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate is unique due to the presence of both nitro and cyano groups, which impart specific reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H13N3O6 |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-(3,4-dicyanophenoxy)benzoate |
InChI |
InChI=1S/C23H13N3O6/c24-12-17-5-10-21(11-18(17)13-25)32-20-8-3-16(4-9-20)23(28)31-14-22(27)15-1-6-19(7-2-15)26(29)30/h1-11H,14H2 |
InChI Key |
VJNOYFOQAVCPHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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